molecular formula C11H22N2O2 B4033951 N,N'-propane-1,2-diyldibutanamide

N,N'-propane-1,2-diyldibutanamide

Cat. No.: B4033951
M. Wt: 214.30 g/mol
InChI Key: KAGAULBNAFMDFT-UHFFFAOYSA-N
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Description

N,N'-propane-1,2-diyldibutanamide is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.30 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-1,2-propanediyldibutanamide is 214.168127949 g/mol and the complexity rating of the compound is 205. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Materials Science and Chemistry

In the field of materials science and chemistry, compounds similar to N,N'-1,2-propanediyldibutanamide are used in the synthesis of functional materials. Kobaisi et al. (2016) discuss the application of naphthalene diimides (NDIs) in supramolecular chemistry, sensors, and molecular switching devices, highlighting the compound's role in advancing materials science and technology Kobaisi et al., 2016.

Drug Discovery and Pharmacology

In pharmacology, Drews (2000) provides a historical perspective on drug discovery, emphasizing the role of chemistry and molecular biology in the development of new therapeutic agents. This research underscores the importance of compounds like N,N'-1,2-propanediyldibutanamide in medicinal chemistry and drug development Drews, 2000.

Biotechnology and Bioengineering

Biotechnology applications of similar compounds are evident in the work of Altaras and Cameron (1999), who explored the metabolic engineering of a 1,2-propanediol pathway in Escherichia coli for sustainable chemical production. This study demonstrates the potential of using derivatives of N,N'-1,2-propanediyldibutanamide in biotechnological processes to produce valuable chemicals from renewable resources Altaras & Cameron, 1999.

Chemical Synthesis

In the realm of chemical synthesis, Cui et al. (2007) investigated the use of 1,3-dicarbonyl compounds as ligands for catalyzed reactions, which illustrates the application of N,N'-1,2-propanediyldibutanamide derivatives in facilitating complex synthetic processes Cui et al., 2007.

Properties

IUPAC Name

N-[2-(butanoylamino)propyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-4-6-10(14)12-8-9(3)13-11(15)7-5-2/h9H,4-8H2,1-3H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGAULBNAFMDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(C)NC(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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